1-Isonicotinoyl-3-piperidinecarboxylic acid
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Overview
Description
1-Isonicotinoyl-3-piperidinecarboxylic acid is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a piperidine ring and an isonicotinoyl group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid typically involves the reaction of isonicotinic acid with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-Isonicotinoyl-3-piperidinecarboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize the reaction yield . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isonicotinoyl-3-piperidinecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isonicotinoyl-3-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
Comparison with Similar Compounds
1-Isonicotinoyl-3-piperidinecarboxylic acid can be compared with other similar compounds, such as isonicotinoyl hydrazones and other piperidine derivatives . These compounds share structural similarities but differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of the isonicotinoyl and piperidine moieties, which confer distinct chemical and biological characteristics .
Similar Compounds
- Isonicotinoyl hydrazones
- Piperidine derivatives
- Isoniazid derivatives
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-3-5-13-6-4-9)14-7-1-2-10(8-14)12(16)17/h3-6,10H,1-2,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGGJAWLHZDKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223479 |
Source
|
Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-63-8 |
Source
|
Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67691-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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